molecular formula C15H19F3N2O2S B10977864 6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10977864
M. Wt: 348.4 g/mol
InChI Key: UZMYSVRHXIKTPW-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a tert-butyl group, a trifluoroacetyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Trifluoroacetylation: The trifluoroacetyl group can be introduced by reacting the intermediate compound with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the trifluoroacetyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the amide nitrogen or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the trifluoroacetyl group increases its reactivity and potential biological activity.

Properties

Molecular Formula

C15H19F3N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

6-tert-butyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H19F3N2O2S/c1-14(2,3)7-4-5-8-9(6-7)23-12(10(8)11(19)21)20-13(22)15(16,17)18/h7H,4-6H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

UZMYSVRHXIKTPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(F)(F)F

Origin of Product

United States

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